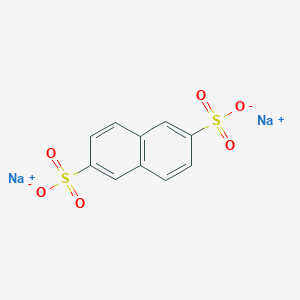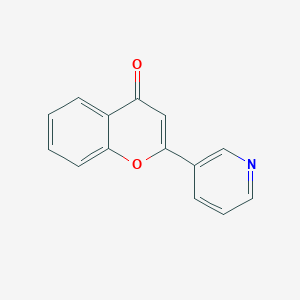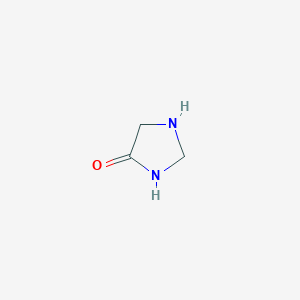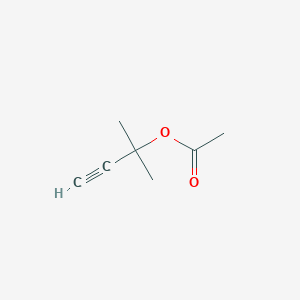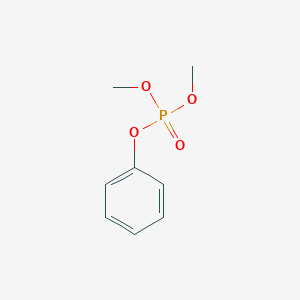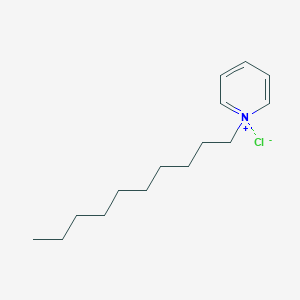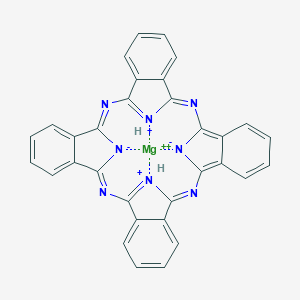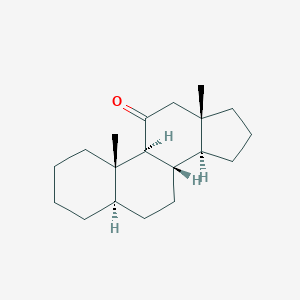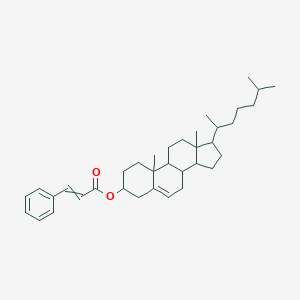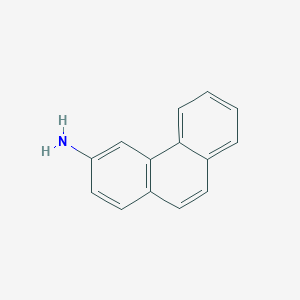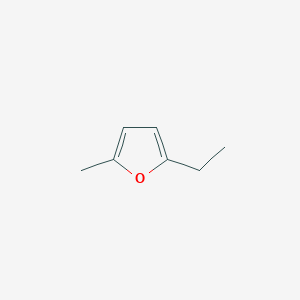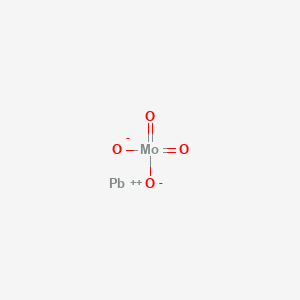
Lead molybdate
Overview
Description
Lead molybdate, with the chemical formula PbMoO₄, is a compound that occurs naturally as the mineral wulfenite. It is known for its vibrant colors, ranging from yellow to orange-red, and its tetragonal crystal structure. This compound is a significant material in various scientific and industrial applications due to its unique optical and electronic properties .
Mechanism of Action
Target of Action
Lead molybdate (PbMoO4) is a wide band gap semiconductor . It primarily targets photoelectrochemical properties and is utilized in the construction of simple logic devices such as logic gates or switches, and more complex optoelectronic circuits . It also targets the Ce4+/Ce3+ redox couple, exhibiting the photoelectrochemical photocurrent switching effect (the PEPS effect) in their presence .
Mode of Action
This compound interacts with its targets through photoelectrochemical processes. In the presence of the Ce4+/Ce3+ redox couple, it exhibits the PEPS effect . This can be explained in terms of oxidation/reduction processes of cerium (III)/cerium (IV) species . The dye alizarin, when adsorbed onto PbMoO4, binds to Mo VI centres which are exposed on the surface .
Biochemical Pathways
Molybdenum, a component of this compound, is incorporated into the molybdenum cofactor (Moco) in cells, functioning as the active site of several molybdenum-requiring enzymes . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
It is known that the composition of the reaction mixture, ie, the ratio between lead and molybdate ions, influences the morphology and the electronic structure of the semiconductor .
Result of Action
The interaction of this compound with its targets results in changes in photoelectrochemical properties. Alizarin adsorbed onto PbMoO4 strongly enhances the cathodic photocurrent generation . The anodic photocurrent diminishes . This intense cathodic photocurrent generation may be utilized in photocatalysis, e.g., during the photoreduction of metal ions or the generation of reactive oxygen species and/or solar fuels .
Action Environment
The action of this compound is influenced by environmental factors. Furthermore, the use of a lead complex in the synthesis of this compound can lead to the creation of very tiny structures, which can be attributed to its steric effect .
Biochemical Analysis
Biochemical Properties
Lead molybdate plays a role in various biochemical reactions. It has been found to have high photocatalytic activity, which can be attributed to its nanostructure . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and behavior .
Cellular Effects
The effects of this compound on cells and cellular processes are still being explored. Its photocatalytic activity suggests that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its photocatalytic activity. This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound’s involvement in metabolic pathways is another area of active research. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead molybdate can be synthesized through several methods, including:
Co-precipitation Method: This involves reacting lead acetate trihydrate with ammonium heptamolybdate tetrahydrate in an aqueous solution.
Hydrothermal Method: This method involves the reaction of lead nitrate and sodium molybdate in a hydrothermal reactor at elevated temperatures and pressures.
Microwave-Assisted Hydrothermal Route: This method uses microwave radiation to heat the reaction mixture, leading to the formation of this compound with controlled particle size and morphology.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal synthesis due to its efficiency and ability to produce high-purity crystals. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and product quality .
Chemical Reactions Analysis
Lead molybdate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of cerium ions.
Photocatalytic Reactions: this compound exhibits photocatalytic activity under ultraviolet light.
Substitution Reactions: this compound can undergo substitution reactions where lead ions are replaced by other metal ions, altering its properties and applications.
Common Reagents and Conditions:
Oxidizing Agents: Cerium (IV) ions are commonly used in redox reactions involving this compound.
Reducing Agents: Hydrogen peroxide and other reducing agents can be used in photocatalytic reduction reactions.
Reaction Conditions: These reactions typically occur under controlled pH and temperature conditions to ensure optimal performance and product formation.
Major Products Formed:
Photocatalytic Reduction Products: The reduction of hexavalent chromium results in the formation of trivalent chromium, which is less toxic and more environmentally friendly.
Substitution Products: Substitution reactions can lead to the formation of various this compound derivatives with different metal ions, each exhibiting unique properties.
Scientific Research Applications
Lead molybdate has a wide range of applications in scientific research, including:
Photocatalysis: this compound is an effective photocatalyst for the degradation of organic pollutants and the reduction of heavy metals in water treatment processes.
Material Science: It is used in the synthesis of advanced materials with tailored properties for specific applications, such as sensors and catalysts.
Environmental Chemistry: this compound’s photocatalytic properties make it valuable in environmental remediation, particularly in the reduction of toxic heavy metals.
Comparison with Similar Compounds
Lead molybdate can be compared with other molybdate compounds, such as:
Calcium Molybdate (CaMoO₄): Similar to this compound, calcium molybdate is used in photocatalysis and optoelectronics.
Sodium Molybdate (Na₂MoO₄): Sodium molybdate is more soluble in water and is commonly used in industrial applications as a corrosion inhibitor and in agriculture as a micronutrient.
Zinc Molybdate (ZnMoO₄): Zinc molybdate is used in flame retardants and pigments.
Uniqueness of this compound: this compound’s unique combination of optical, electronic, and photocatalytic properties makes it a versatile material for various applications. Its ability to undergo redox reactions and its high stability under different conditions further enhance its utility in scientific research and industrial applications .
Properties
IUPAC Name |
dioxido(dioxo)molybdenum;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNRGGMKUAPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Lead molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10190-55-3 | |
| Record name | Lead molybdate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead molybdenum oxide (PbMoO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


